Cas no 899436-71-6 ((2-methylpyridin-3-yl)boronic acid)

(2-methylpyridin-3-yl)boronic acid 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-3-pyridinylboronic acid
- (2-methylpyridin-3-yl)boronic acid
- 2-methylpyridin-3-ylboronic acid
- 2-Methylpyridine-3-boronic acid
- B-(2-Methyl-3-pyridinyl)boronic acid (ACI)
- Boronic acid, (2-methyl-3-pyridinyl)- (9CI)
- (2-Methyl-3-pyridyl)boronic acid
- 2-methyl-3-pyridineboronic acid
- (2-methyl-3-pyridinyl)boronic acid
- 2-METHYLPYRIDINE-3-BORONICACID
- J-509963
- NS00015776
- Boronic acid, (2-methyl-3-pyridinyl)-
- 2-Methylpyridine-3-boronic acid, AldrichCPR
- EN300-316427
- MFCD07368825
- 899436-71-6
- DB-024916
- DTXSID80602581
- 3-Borono-2-methylpyridine
- SY013012
- 2-methylpyridin-3-yl-3-boronic acid
- AS-39095
- 2-Methyl-pyridine 3-boronic acid
- BCP09724
- 2-Methyl-3-pyridinylboronic acid(Lithium salt)
- TWKMYNQPIICYNV-UHFFFAOYSA-N
- AKOS005266167
- 2-Picoline-3-boronic acid
- SCHEMBL586439
- CS-0136071
- (2-methylpyridin-3-yl)boronicacid
-
- MDL: MFCD07368825
- インチ: 1S/C6H8BNO2/c1-5-6(7(9)10)3-2-4-8-5/h2-4,9-10H,1H3
- InChIKey: TWKMYNQPIICYNV-UHFFFAOYSA-N
- ほほえんだ: OB(C1C(C)=NC=CC=1)O
計算された属性
- せいみつぶんしりょう: 137.0648087g/mol
- どういたいしつりょう: 137.0648087g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.4Ų
(2-methylpyridin-3-yl)boronic acid セキュリティ情報
- 危害声明: Irritant
- 危険カテゴリコード: 22-41-37/38
- セキュリティの説明: 26-39
-
危険物標識:
- 危険レベル:IRRITANT
(2-methylpyridin-3-yl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D523558-1g |
(2-Methylpyridin-3-yl)boronic acid |
899436-71-6 | 97% | 1g |
$180 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206711-1g |
(2-Methylpyridin-3-yl)boronic acid |
899436-71-6 | 98% | 1g |
¥503.00 | 2024-04-26 | |
Enamine | EN300-316427-5g |
(2-methylpyridin-3-yl)boronic acid |
899436-71-6 | 5g |
$1240.0 | 2023-09-05 | ||
Alichem | A020006046-5g |
2-Methyl-3-pyridinylboronic acid |
899436-71-6 | 98% | 5g |
$529.69 | 2023-08-31 | |
Chemenu | CM135366-1g |
2-Methylpyridin-3-ylboronic acid |
899436-71-6 | 95%+ | 1g |
$136 | 2023-02-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206711-25g |
(2-Methylpyridin-3-yl)boronic acid |
899436-71-6 | 98% | 25g |
¥7968.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206711-5g |
(2-Methylpyridin-3-yl)boronic acid |
899436-71-6 | 98% | 5g |
¥1992.00 | 2024-04-26 | |
Enamine | EN300-316427-0.25g |
(2-methylpyridin-3-yl)boronic acid |
899436-71-6 | 95.0% | 0.25g |
$393.0 | 2025-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0164-100MG |
(2-methylpyridin-3-yl)boronic acid |
899436-71-6 | 95% | 100MG |
¥ 297.00 | 2023-04-13 | |
abcr | AB248446-1g |
2-Methylpyridine-3-boronic acid, 95%; . |
899436-71-6 | 95% | 1g |
€137.00 | 2025-02-14 |
(2-methylpyridin-3-yl)boronic acid 関連文献
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
(2-methylpyridin-3-yl)boronic acidに関する追加情報
Recent Advances in the Application of (2-methylpyridin-3-yl)boronic acid (CAS: 899436-71-6) in Chemical Biology and Pharmaceutical Research
The compound (2-methylpyridin-3-yl)boronic acid (CAS: 899436-71-6) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural and reactivity properties. This boronic acid derivative is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules, including drug candidates and bioactive compounds. Recent studies have highlighted its potential in the development of novel therapeutics and diagnostic tools, leveraging its ability to form stable covalent interactions with biological targets.
One of the most significant applications of (2-methylpyridin-3-yl)boronic acid is in the synthesis of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Researchers have utilized this boronic acid derivative to design and synthesize potent and selective kinase inhibitors, with improved pharmacokinetic properties. For instance, a recent study demonstrated its incorporation into a series of pyridine-based compounds that exhibited nanomolar inhibitory activity against specific kinase targets, paving the way for further preclinical evaluation.
In addition to its role in drug discovery, (2-methylpyridin-3-yl)boronic acid has been explored in the development of fluorescent probes and sensors. Boronic acids are known for their ability to bind diols and other biologically relevant molecules, making them ideal for detecting sugars, glycoproteins, and other analytes. A 2023 study reported the synthesis of a boronic acid-based fluorescent probe incorporating (2-methylpyridin-3-yl)boronic acid, which showed high selectivity for glucose in physiological conditions. This innovation holds promise for continuous glucose monitoring systems, particularly for diabetes management.
Another exciting development involves the use of (2-methylpyridin-3-yl)boronic acid in targeted drug delivery systems. Researchers have functionalized nanoparticles and polymers with this boronic acid to create pH-responsive carriers that release therapeutic agents in specific microenvironments, such as tumor tissues. A recent publication highlighted the successful application of such a system in delivering anticancer drugs with reduced off-target effects and enhanced efficacy. This approach exemplifies the growing trend of combining chemical biology with nanotechnology to address unmet medical needs.
Despite these advancements, challenges remain in the optimization of (2-methylpyridin-3-yl)boronic acid-based compounds. Issues such as solubility, stability, and off-target interactions need to be carefully addressed to ensure clinical translatability. Ongoing research is focused on modifying the boronic acid moiety and exploring novel synthetic routes to overcome these limitations. Collaborative efforts between chemists, biologists, and pharmacologists are essential to fully harness the potential of this compound in therapeutic and diagnostic applications.
In conclusion, (2-methylpyridin-3-yl)boronic acid (CAS: 899436-71-6) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications span from drug discovery to diagnostic tools, demonstrating its versatility and importance in advancing biomedical science. Future research will likely uncover new roles for this compound, further solidifying its position in the toolkit of researchers and clinicians alike.
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